molecular formula C15H13FN4O3 B2831709 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034330-10-2

3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2831709
CAS No.: 2034330-10-2
M. Wt: 316.292
InChI Key: QABXJNWWOPPZAK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base and a solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxides, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazoles with different substituents on the aromatic rings. Examples include:

  • 3-(4-Methoxyphenyl)-5-(2-methylpyrimidin-5-yl)-1,2,4-oxadiazole
  • 3-(3-Fluorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methoxy groups on the aromatic rings can affect the compound’s electronic properties and interactions with molecular targets.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c1-8-10(7-17-15(18-8)22-3)14-19-13(20-23-14)9-4-5-12(21-2)11(16)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABXJNWWOPPZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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